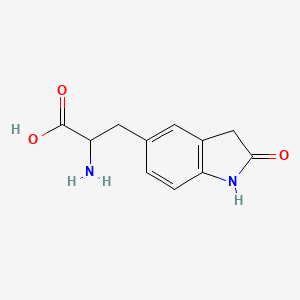

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLYRODLADULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CC(C(=O)O)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing high-yielding and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Hydroxyindole derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar indole structures can inhibit tumor growth in various cancer models.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indole derivatives based on this structure, revealing significant cytotoxic effects against human cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

2. Neuropharmacology

Another significant application lies in neuropharmacology. The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar indole structures can act as selective serotonin reuptake inhibitors (SSRIs).

Case Study: SSRI Activity

In a study published in Neuropharmacology, researchers evaluated the effects of related compounds on serotonin levels in animal models. The results indicated that certain derivatives increased serotonin availability, leading to improved mood and reduced anxiety-like behaviors.

Biochemical Applications

1. Enzyme Inhibition

The compound also serves as a valuable tool for studying enzyme activity. Its ability to act as an inhibitor for specific enzymes makes it useful in biochemical assays. For example, it has been investigated for its inhibitory effects on enzymes involved in metabolic pathways related to cancer metabolism.

Case Study: Enzyme Inhibition

A research article from Biochemistry documented the compound's inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition led to reduced lactate production and impaired energy metabolism in cancer cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Induces apoptosis in cancer cell lines |

| Neuropharmacology | Potential SSRI | Increases serotonin levels; reduces anxiety |

| Biochemical Research | Enzyme inhibitor | Inhibits lactate dehydrogenase (LDH) |

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-amino acids with heterocyclic side chains. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations, molecular properties, and biological activities where available.

Table 1: Structural and Molecular Comparison

Key Observations

Heterocyclic Side Chains: The target compound’s indole-oxo group differentiates it from analogues with thiazole (e.g., Compound 5a-e ), isoxazole , or benzoxazole substituents. Thiazole-containing derivatives (e.g., Compound 5a-e) exhibit antimycobacterial activity, suggesting that heterocyclic bulk and sulfur atoms enhance interactions with microbial targets .

Bioactivity: Unlike the target compound, thiazole-based amino acids in demonstrate antimycobacterial activity against M. tuberculosis H37Ra and M. This highlights the role of thiazole’s electron-rich aromatic system in targeting bacterial enzymes.

Protective Groups and Salts: Boc-protected derivatives (e.g., ) and hydrochloride salts (e.g., ) are common strategies to improve stability or solubility during synthesis .

Molecular Weight and Solubility :

- The target compound’s molecular weight (220.23 g/mol) is lower than most analogues (e.g., 321.33 g/mol for the Boc-fluoroindole derivative ), suggesting better membrane permeability. However, the oxo-dihydroindole group may reduce hydrophilicity compared to isoxazole or thiazole derivatives.

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The evidence lacks direct data on the target compound’s bioactivity. Comparative studies with its thiazole, isoxazole, or benzoxazole analogues could elucidate how indole-oxo moieties influence pharmacological profiles.

- Synthetic Utility : The commercial availability of the target compound () positions it as a building block for drug discovery, particularly in designing indole-based protease inhibitors or receptor ligands.

Biological Activity

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is an indole derivative that has garnered attention due to its diverse biological activities. Structurally related to tryptophan, this compound exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets:

- Receptor Binding : This compound binds with high affinity to various receptors, influencing numerous signaling pathways.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells, particularly melanoma cells, by modulating key apoptotic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in biological systems.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells (e.g., melanoma) and promotes apoptosis. |

| Antimicrobial | Exhibits activity against various pathogens, contributing to its potential use in treating infections. |

| Anti-inflammatory | Reduces inflammation through modulation of immune responses. |

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Antidiabetic | Shows potential in regulating blood sugar levels and improving insulin sensitivity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study on the effects of this compound on melanoma cells demonstrated a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and inhibition of survival signals.

- Antimicrobial Activity : Research highlighted its effectiveness against a range of bacterial strains. The compound showed particular promise against antibiotic-resistant bacteria, suggesting its potential as a novel therapeutic agent.

- Anti-inflammatory Effects : In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves indole-ring functionalization followed by amino acid coupling. For example:

- Step 1 : Introduce the 2-oxo-2,3-dihydro-1H-indol-5-yl moiety via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate the indole scaffold .

- Step 2 : Couple the indole derivative with a protected amino acid (e.g., tert-butoxycarbonyl (Boc)-protected glycine) using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Step 3 : Deprotect the amino group under acidic conditions (e.g., TFA) to yield the final product .

- Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the dihydroindole ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 10.5–11.0 ppm (NH of oxindole), δ 6.5–7.5 ppm (aromatic protons), and δ 3.0–4.0 ppm (CH₂ groups) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carboxylic acid) and δ 175–180 ppm (oxindole ketone) .

- X-ray Crystallography : Resolves tautomeric ambiguity in the oxindole ring (e.g., lactam vs. enol forms) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.1) .

Q. How does the tautomeric equilibrium of the oxindole moiety affect experimental data interpretation?

- Methodological Answer : The 2-oxo-2,3-dihydro-1H-indol-5-yl group exists in a tautomeric equilibrium between lactam and enol forms. This can lead to discrepancies in NMR and UV-Vis spectra:

- Dynamic NMR : Use variable-temperature NMR to observe coalescence of proton signals, indicating tautomeric interconversion .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict dominant tautomers under specific conditions .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges for this chiral amino acid?

- Methodological Answer : Enantiomeric purity is critical for biological studies. Approaches include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or rhodium catalysts during indole functionalization .

- Enzymatic Resolution : Employ acylases or lipases to hydrolyze racemic mixtures selectively .

- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in tautomer ratios, solvent effects, or impurity profiles:

- Purity Assessment : Conduct LC-MS to quantify impurities (e.g., residual indole precursors) .

- Solvent Screening : Test activity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess tautomer-dependent bioactivity .

- Control Experiments : Compare synthetic batches with commercially available reference standards (e.g., USP-grade 5-hydroxytryptophan analogs) .

Q. What are the applications of this compound in coordination chemistry?

- Methodological Answer : The amino and carboxylate groups enable metal chelation:

- Complex Synthesis : React with Ce(III) or Fe(III) salts in ethanol/water mixtures (1:1) at pH 6–7 to form stable complexes .

- Characterization : Use molar conductance measurements (Λm ≈ 80–120 S cm² mol⁻¹ for 1:2 metal-ligand complexes) and FTIR (shift in ν(COO⁻) from ~1600 cm⁻¹ to ~1400 cm⁻¹ upon coordination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.